molecular formula C9H14N2O3 B6217218 N-(furan-2-yl)(tert-butoxy)carbohydrazide CAS No. 2758003-82-4

N-(furan-2-yl)(tert-butoxy)carbohydrazide

Cat. No.: B6217218
CAS No.: 2758003-82-4
M. Wt: 198.2
InChI Key:
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Description

N-(furan-2-yl)(tert-butoxy)carbohydrazide is a chemical compound that features a furan ring and a tert-butoxy group attached to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-yl)(tert-butoxy)carbohydrazide typically involves the reaction of furan-2-carbohydrazide with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-yl)(tert-butoxy)carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-yl)(tert-butoxy)carbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbohydrazide moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The tert-butoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbohydrazide: Lacks the tert-butoxy group, making it less stable and less lipophilic.

    tert-Butyl carbazate: Lacks the furan ring, reducing its potential for specific interactions with biological targets.

Uniqueness

N-(furan-2-yl)(tert-butoxy)carbohydrazide is unique due to the presence of both the furan ring and the tert-butoxy group, which confer specific chemical and biological properties. The furan ring provides a site for oxidation and other reactions, while the tert-butoxy group enhances stability and lipophilicity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(furan-2-yl)(tert-butoxy)carbohydrazide involves the reaction of furan-2-carboxylic acid hydrazide with tert-butyl bromoacetate followed by deprotection of the tert-butoxy group.", "Starting Materials": [ "Furan-2-carboxylic acid hydrazide", "Tert-butyl bromoacetate", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve furan-2-carboxylic acid hydrazide (1.0 equiv) in methanol and add sodium hydroxide (1.1 equiv). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add tert-butyl bromoacetate (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Remove the tert-butoxy protecting group by stirring the product with sodium hydroxide in methanol at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 6: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS No.

2758003-82-4

Molecular Formula

C9H14N2O3

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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